2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide, also known as CEP-26401, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to a class of compounds called NMDA receptor antagonists, which have been studied for their potential use in treating various neurological disorders.
作用機序
2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide may be able to prevent the overstimulation of neurons that can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of blocking this receptor on neurological function. However, one limitation is that 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide may have off-target effects on other receptors, which could confound experimental results.
将来の方向性
There are several potential future directions for research on 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide. One area of interest is the potential use of 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide in treating traumatic brain injury, which is a major cause of disability and death worldwide. Additionally, further studies are needed to better understand the mechanisms underlying the neuroprotective effects of 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide, which could lead to the development of more effective treatments for neurological disorders.
合成法
The synthesis of 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide involves several steps, including the reaction of 4-chlorobenzhydryl chloride with aniline to form 1-(4-chlorophenyl)ethylamine. This intermediate is then reacted with cyanomethyl acetate to form 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide.
科学的研究の応用
2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. NMDA receptor antagonists like 2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide have been shown to have neuroprotective effects, which may make them useful in treating these disorders.
特性
IUPAC Name |
2-[N-[1-(4-chlorophenyl)ethyl]anilino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-14(15-7-9-16(19)10-8-15)22(13-18(23)21-12-11-20)17-5-3-2-4-6-17/h2-10,14H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSESPORCSXWJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(CC(=O)NCC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。